molecular formula C12H18N2O4 B6605618 2-{[(tert-butoxy)carbonyl](3-cyanocyclobutyl)amino}aceticacid,Mixtureofdiastereomers CAS No. 2803835-28-9

2-{[(tert-butoxy)carbonyl](3-cyanocyclobutyl)amino}aceticacid,Mixtureofdiastereomers

Cat. No.: B6605618
CAS No.: 2803835-28-9
M. Wt: 254.28 g/mol
InChI Key: GZWXAPLUFITZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(tert-butoxy)carbonylamino}acetic acid, mixture of diastereomers, is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the BOC group . Other reagents include sodium hydroxide and DMAP for the protection of amines .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group results in the formation of the free amine .

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}acetic acid involves the protection and deprotection of amines. The BOC group is added to amines to protect them during chemical reactions and is later removed under acidic conditions . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl (BOC) protected amines: These compounds also feature the BOC protecting group and are used in similar applications.

    Di-tert-butyl dicarbonate: Used as a reagent for the protection of amines.

    4-Dimethylaminopyridine (DMAP): Used as a base in the protection of amines.

Uniqueness

2-{(tert-butoxy)carbonylamino}acetic acid is unique due to its specific structure, which includes a cyanocyclobutyl group and a mixture of diastereomers. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(3-cyanocyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14(7-10(15)16)9-4-8(5-9)6-13/h8-9H,4-5,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWXAPLUFITZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1CC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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